

1-Nonen-3-ol olfactory receptors interaction mechanism

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Compound Focus: 1-Nonen-3-ol

CAS No.: 21964-44-3

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Quantitative Data on 1-Nonen-3-ol

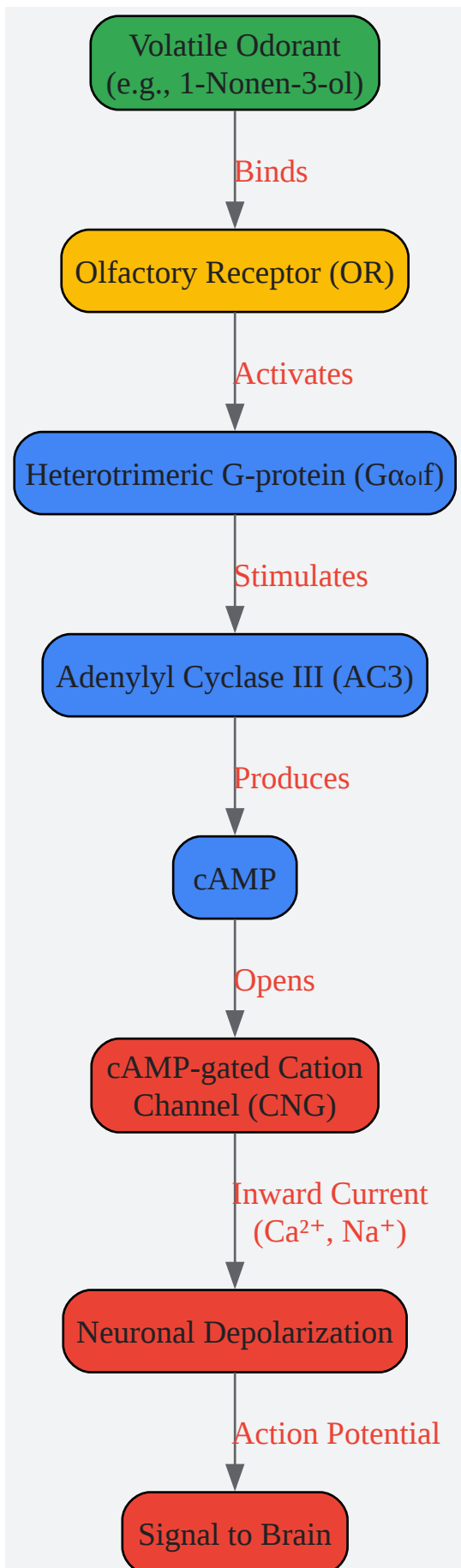
The table below summarizes key quantitative and descriptive data for **1-nonen-3-ol** from recent research:

Property / Aspect	Details and Values
Odor Activity	Odor Active Value (OAV) ≥ 1 (in black tea), indicating a significant contribution to aroma [1].
Reported Odor Notes	Imparts distinct floral-fruity notes to black tea [1].
Receptor Interaction (Experimental)	Shows a higher sensitivity (lower EC_{50}) for the mosquito odorant receptor AaOR8 compared to its shorter carbon chain analog, 1-hepten-3-ol [2].
Receptor Interaction (Computational)	Molecular docking demonstrates interaction with human olfactory receptors like OR1A1 and OR2J2 , providing mechanistic insight into aroma perception [1].

Mechanism of Olfactory Reception

The perception of **1-nonen-3-ol** begins when the volatile molecule enters the nasal cavity and dissolves in the mucus of the olfactory epithelium. It then binds to specific **Olfactory Receptors (ORs)** on the surface of sensory neurons [3]. ORs are Class A **G-Protein Coupled Receptors (GPCRs)** [4] [3].

The following diagram illustrates the core GPCR signaling pathway that is activated upon odorant binding.



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Figure 1: The canonical GPCR-mediated signaling pathway in olfactory sensory neurons.

Experimental Protocols for Investigation

Studying OR-odorant interactions requires a combination of analytical chemistry, sensory evaluation, and molecular biology techniques.

Metabolite Profiling and Odant Quantification

To identify and quantify **1-nonen-3-ol** in a complex sample like food:

- **Sample Preparation:** Homogenize the food sample.
- **Volatile Extraction:** Use **Headspace Solid-Phase Microextraction (HS-SPME)**. The sample is placed in a vial and heated to allow volatiles to enter the headspace. A fiber coated with a stationary phase absorbs these compounds [5] [1].
- **Compound Separation and Identification:** Analyze the extracted volatiles using **Gas Chromatography-Mass Spectrometry (GC-MS)**. The GC separates the compounds, and the MS identifies them by their mass-to-charge ratio [5] [1].
- **Odor Significance Calculation:** Calculate the **Odor Activity Value (OAV)** by dividing the concentration of a compound by its odor detection threshold. An $OAV \geq 1$ indicates the compound likely contributes to the overall aroma [5] [1].

Molecular Docking for Interaction Studies

This computational method predicts the binding affinity and orientation of a small molecule like **1-nonen-3-ol** within the binding pocket of a protein like an OR.

- **Protein Preparation:** Obtain the 3D structure of the target olfactory receptor (e.g., from protein databanks or via homology modeling). Refine the structure by adding hydrogen atoms and optimizing side chains [5] [1] [6].
- **Ligand Preparation:** Obtain the 3D structure of **1-nonen-3-ol** from a chemical database. Assign proper charges and minimize its energy [5].

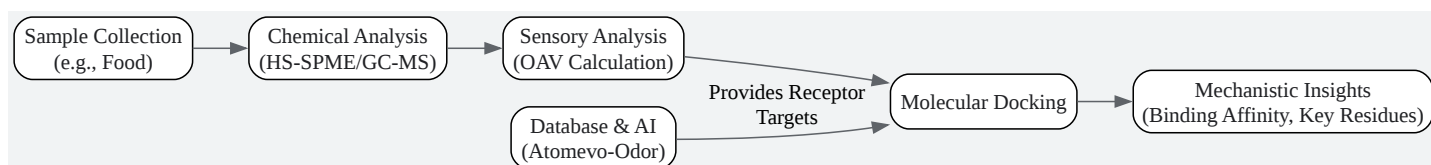
- **Molecular Docking:** Use docking software to computationally simulate the binding of the ligand to the receptor's binding site. The algorithm generates multiple possible binding poses [5] [1] [6].
- **Analysis:** Analyze the top-ranked poses to identify specific amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces. The binding energy (estimated by the docking score) predicts interaction strength [5] [1].

Computational and AI Approaches

Given the vast number of odorant-OR pairs, traditional experimental methods are low-throughput. Recent research focuses on **Artificial Intelligence (AI)** to overcome this.

- **AI Prediction Models:** Convolutional Neural Networks (CNN) and other machine learning models can be trained on known OR-odorant response data. These models use the amino acid sequence of the OR and the physicochemical properties of the odorant to predict novel interactions with high accuracy [7].
- **Specialized Databases:** Resources like the **Atomevo-Odor** database compile thousands of odorants, ORs, and their interaction pairs, serving as a foundational data source for training and validating these AI models [7].

The experimental workflow below integrates these traditional and modern approaches.



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Figure 2: An integrated workflow from compound identification to mechanistic insight.

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